molecular formula C14H15NO2S B14851398 4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester CAS No. 886366-57-0

4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester

Cat. No.: B14851398
CAS No.: 886366-57-0
M. Wt: 261.34 g/mol
InChI Key: PZAXXLIEFOSREM-UHFFFAOYSA-N
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Description

4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and an ethyl ester group at the 2-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Substitution with 2,4-Dimethylphenyl Group: The thiazole ring is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thiazole derivatives with different substituents.

Scientific Research Applications

4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid
  • 4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxamide
  • 4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid methyl ester

Uniqueness

4-(2,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

886366-57-0

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)13-15-12(8-18-13)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3

InChI Key

PZAXXLIEFOSREM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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